molecular formula C9H16N4O B13530071 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13530071
M. Wt: 196.25 g/mol
InChI Key: FLUMITJPTWRDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a secondary amine derivative featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions. The compound integrates a propanamide backbone with a methylamino group at the C2 position, which distinguishes it from simpler pyrazole-based ligands.

Synthesis: The synthesis of pyrazole-propanamide derivatives typically involves Michael addition reactions between substituted pyrazoles and acrylamide or chloroacetamide precursors. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (a structurally related ligand, L²) is synthesized by reacting 3,5-dimethylpyrazole with acrylamide in the presence of sodium hydroxide and DMF, yielding a 54.7% product after recrystallization .

Structural Features: Crystallographic studies of related compounds (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) reveal a three-dimensional network stabilized by N–H⋯N and N–H⋯O hydrogen bonds, with additional stabilization via weak C–H⋯O interactions .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C9H16N4O/c1-6-4-7(2)13(12-6)5-8(11-3)9(10)14/h4,8,11H,5H2,1-3H3,(H2,10,14)

InChI Key

FLUMITJPTWRDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)N)NC)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide generally involves two key stages:

Specific Synthetic Routes

Route A: Pyrazole Alkylation with Haloacetamide Derivatives
  • The pyrazole ring (3,5-dimethylpyrazole) is reacted with a halo-substituted propanamide precursor, such as 2-bromo- or 2-chloropropanamide, under basic conditions to form the N-alkylated product.
  • The methylamino group can be introduced either by using methylamine as a nucleophile in substitution reactions or by reductive amination of a corresponding keto intermediate.

Key Reaction Conditions:

Step Reagents & Conditions Notes
Pyrazole alkylation 3,5-Dimethylpyrazole, 2-bromo- or 2-chloropropanamide, base (NaOH or K2CO3), solvent (DMF or ethanol), 60–80°C Base deprotonates pyrazole N-H for nucleophilic substitution
Methylamino introduction Methylamine (aqueous or gas), solvent (ethanol or DMF), room temp to 50°C May require excess methylamine for complete substitution
Route B: Michael Addition of Pyrazole to Acrylamide Followed by Amination
  • 3,5-Dimethylpyrazole undergoes a Michael addition to acrylamide under basic or neutral conditions, forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide intermediate.
  • Subsequent methylamination at the 2-position can be achieved via reductive amination or direct substitution.

Example Experimental Data:

  • A mixture of 3,5-dimethylpyrazole (40 mmol), sodium hydroxide (5 mmol), and N,N-dimethylformamide (DMF) (100 mL) is heated to 373 K. Acrylamide (40 mmol) in DMF (20 mL) is added dropwise. After 6 hours, the reaction mixture is cooled and filtered, yielding the propanamide intermediate with ~55% yield.

Optimization Parameters

  • Temperature: 60–80°C for alkylation and ring closure steps to optimize reaction rate without decomposition.
  • Solvent: Polar aprotic solvents such as DMF or ethanol are preferred for solubility and reaction efficiency.
  • Base: Sodium hydroxide or potassium carbonate to deprotonate pyrazole and facilitate nucleophilic substitution.
  • Molar Ratios: Slight excess of pyrazole or methylamine (1.1 to 1.2 equivalents) to drive reaction to completion and minimize side-products.
  • Reaction Time: 4–8 hours depending on scale and temperature.

Reaction Mechanism Insights

  • The key step involves nucleophilic substitution at the α-carbon of the haloacetamide or acrylamide derivative by the pyrazole nitrogen.
  • The methylamino group introduction occurs via nucleophilic attack or reductive amination on the carbonyl or adjacent carbon center.
  • Hydrogen bonding and resonance stabilization in the amide and pyrazole rings influence reaction kinetics and product stability.

Comparative Data Table: Preparation Methods

Preparation Route Starting Materials Key Reagents Yield (%) Advantages Limitations
Alkylation of pyrazole with haloacetamide 3,5-Dimethylpyrazole, 2-bromopropanamide Base (NaOH, K2CO3), DMF or EtOH 60–75 Straightforward, scalable Requires haloacetamide synthesis, possible side reactions
Michael addition to acrylamide + amination 3,5-Dimethylpyrazole, acrylamide NaOH, DMF, methylamine ~55 Uses commercially available acrylamide, fewer steps Moderate yield, longer reaction times
Reductive amination post-Michael addition Intermediate propanamide, methylamine, reducing agent (NaBH3CN) NaBH3CN, MeOH Variable High selectivity for methylamino group Requires careful handling of reducing agent

Analytical and Characterization Techniques

Research Findings and Notes

  • The compound’s preparation is sensitive to reaction conditions, especially temperature and solvent polarity, which affect yield and purity.
  • Substitution on the pyrazole ring (e.g., methyl groups at 3 and 5) enhances nucleophilicity and directs regioselectivity during alkylation.
  • Methylamino substitution influences solubility and biological activity, making selective introduction critical.
  • Computational studies (density functional theory) have been used to predict reaction pathways and optimize catalyst choice in related pyrazole alkylation reactions.
  • Stability studies indicate the amide bond is susceptible to hydrolysis under acidic or basic conditions, requiring careful pH control during synthesis and storage.

Summary Table: Key Preparation Parameters

Parameter Optimal Range/Condition Effect on Synthesis
Temperature 60–80°C Balances reaction rate and minimizes decomposition
Solvent DMF, Ethanol Ensures solubility and reaction efficiency
Base NaOH, K2CO3 Facilitates pyrazole deprotonation and nucleophilicity
Reaction Time 4–8 hours Ensures completion without side reactions
Molar Ratio (Pyrazole:Substrate) 1:1 to 1.2:1 Drives reaction toward product formation
Reducing Agent (if applicable) NaBH3CN Selective methylamino introduction

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound is part of a broader class of pyrazole-propanamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Notes References
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide C9H15N5O Methylamino group at C2; 3,5-dimethylpyrazole Likely via Michael addition of methylamino-acrylamide with substituted pyrazole Secondary amine with potential use in coordination chemistry or drug discovery
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide (L²) C8H13N3O Propanamide backbone; no methylamino group Michael addition of 3,5-dimethylpyrazole with acrylamide Hemilabile ligand for metal complexes; used in catalysis and supramolecular chemistry
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) C15H19N5O3S Sulfonamide group; benzene ring Reflux of hydrazide with 2,4-pentanedione in propan-2-ol Sulfonamide derivatives often exhibit biological activity (e.g., enzyme inhibition)
2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide C19H21N5O2S Pyridazinone ring; methylthiophenyl group Multi-step synthesis involving pyridazinone intermediates Higher molecular weight (383.5 g/mol); potential pharmaceutical applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylate derivatives (e.g., 28n) C23H21N3O4 Cinnamic acid conjugate; flavonoid backbone Esterification of luteolin-cinnamic acid with pyrazole-propanoic acid Hybrid molecules targeting biological activity (e.g., antioxidant or anticancer)

Key Comparative Analysis

Structural and Functional Differences :
  • Methylamino vs. This modification could improve solubility or alter metal-binding selectivity .
  • Sulfonamide and Pyridazinone Derivatives: Compounds like 18 and the pyridazinone derivative incorporate aromatic or heterocyclic extensions, increasing molecular weight and complexity. These modifications are often linked to enhanced bioactivity, such as enzyme inhibition or receptor targeting.
  • Hybrid Conjugates : The luteolin-cinnamic acid conjugate (28n) demonstrates how pyrazole-propanamide moieties can be integrated into larger bioactive scaffolds, suggesting versatility in drug design .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyrazole moiety, which has been associated with various biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 155.21 g/mol

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its pharmacological potential.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study evaluating several pyrazole derivatives, it was found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity essential for bacterial growth .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies have shown that compounds with a pyrazole backbone can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may also exhibit similar effects, potentially making it a candidate for treating inflammatory diseases .

3. Analgesic Properties

Analgesic activity has been attributed to pyrazole compounds in various experimental models. For instance, studies have shown that certain pyrazole derivatives can reduce pain responses in animal models through mechanisms that involve modulation of the central nervous system pathways responsible for pain perception .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antimicrobial activity of various pyrazole derivatives; found significant inhibition against E. coli and S. aureus strains.
Study 2 Investigated anti-inflammatory effects in vitro; demonstrated inhibition of TNF-alpha production in macrophages treated with the compound.
Study 3 Assessed analgesic properties using animal models; observed reduced pain sensitivity comparable to standard analgesics.

The proposed mechanisms for the biological activities attributed to this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : It may alter the expression levels of cytokines involved in immune responses.
  • Interaction with Receptors : Potential interaction with pain receptors or inflammatory mediators.

Q & A

Basic: What are the established synthetic routes for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the pyrazole core : Reacting hydrazine derivatives with β-keto esters or acrylates under controlled conditions to generate the 3,5-dimethylpyrazole ring .

Introduction of the methylamino group : Alkylation or nucleophilic substitution reactions to attach the methylamino moiety to the propanamide backbone .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product with high purity .
Key parameters include temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., ethanol or DMF for polar intermediates) .

Basic: How is the crystal structure of this compound determined and validated?

Crystallographic methods using SHELX programs (e.g., SHELXL for refinement) are standard:

Data collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Structure solution : Direct methods (SHELXS) or intrinsic phasing for initial model generation .

Validation : Check for geometric plausibility (bond lengths, angles) using tools like PLATON and CCDC validation suites .
For example, the propanamide backbone and pyrazole ring dihedral angles are critical indicators of structural integrity .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from disordered solvent molecules or twinning. Strategies include:

Data reprocessing : Re-examining raw diffraction data for indexing errors or scaling inconsistencies .

Alternative refinement models : Testing different occupancy ratios for disordered atoms or using restraints for flexible side chains .

Complementary techniques : Cross-validate with NMR or mass spectrometry to confirm molecular weight and connectivity .

Advanced: What computational methods are suitable for studying its interactions with biological targets?

Molecular docking : Software like AutoDock Vina or Schrödinger Suite can predict binding affinities to receptors (e.g., cannabinoid CB1 receptors) using the compound’s 3D structure (PubChem CID: InChI Key: DZCYBNYITYPNOJ) .

MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over time .

QSAR modeling : Correlate structural features (e.g., pyrazole ring substituents) with activity data from analogs .

Basic: What analytical techniques are used to confirm its purity and structural integrity?

NMR spectroscopy : 1^1H and 13^{13}C NMR to verify methylamino (–NHCH3_3) and pyrazole proton environments .

HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., brominated analogs like CAS 1249065-50-6) .

Elemental analysis : Confirm empirical formula (C9_9H15_{15}N4_4O) via combustion analysis .

Advanced: How to design experiments to assess structure-activity relationships (SAR) with analogs?

Analog synthesis : Modify substituents (e.g., replace methylamino with ethyl or aromatic groups) .

Biological assays : Test analogs against target proteins (e.g., anti-inflammatory or anti-obesity targets) using in vitro binding assays .

Data analysis : Use statistical tools (e.g., PCA) to identify key structural contributors to activity .

Basic: What are the key functional groups influencing its biological activity?

Pyrazole ring : Participates in hydrogen bonding and π-π stacking with receptors .

Methylamino group : Enhances solubility and modulates electronic effects on the propanamide backbone .

Propanamide linker : Provides conformational flexibility for target engagement .

Advanced: What strategies optimize reaction conditions for scaled-up synthesis?

Continuous flow reactors : Improve heat transfer and reduce side reactions during pyrazole formation .

Catalyst screening : Test palladium or copper catalysts for coupling reactions to enhance yield .

Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How to approach impurity profiling during synthesis?

Identify impurities : Use LC-MS to detect brominated derivatives (e.g., 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide, CAS 1249065-50-6) .

Root-cause analysis : Trace impurities to incomplete purification or side reactions (e.g., halogenation) .

Mitigation : Adjust reaction stoichiometry or introduce scavengers (e.g., silica gel for bromine removal) .

Basic: What are the common biological targets for pyrazole-containing compounds?

Enzymes : Cyclooxygenase-2 (COX-2) for anti-inflammatory activity .

Receptors : Cannabinoid receptors (CB1/CB2) for metabolic disorder applications .

Kinases : Tyrosine kinases in cancer pathways due to pyrazole’s ATP-binding mimicry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.